

reproducibility of experiments using 4-Chloro-6methyl-3-nitrocoumarin

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Compound of Interest

Compound Name: 4-Chloro-6-methyl-3-nitrocoumarin

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A Comparative Guide to the Synthesis of Substituted Nitrocoumarins

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group can significantly modulate these properties, making the synthesis of nitrocoumarins a key area of interest. This guide provides a comparative overview of experimental methods for the synthesis of various substituted nitrocoumarins, offering insights into reaction conditions and yields. While direct experimental data on the biological activity of **4-Chloro-6-methyl-3-nitrocoumarin** remains elusive in the surveyed literature, this document serves as a valuable resource for researchers interested in the synthesis of this and related compounds.

Comparison of Synthetic Protocols for Nitrocoumarins

The following table summarizes different methodologies for the synthesis of substituted nitrocoumarins, providing a comparative look at starting materials, reaction conditions, and reported yields.



Target Compound	Starting Material	Reagents and Conditions	Yield (%)	Reference
6-Nitro-4,7- dimethylcoumari n	4,7- Dimethylcoumari n	HNO ₃ , H ₂ SO ₄ , 0- 5°C, then room temperature for 3 hours	High (not specified)	[1][2]
8-Nitro-4,7- dimethylcoumari n	4,7- Dimethylcoumari n	HNO₃, H₂SO₄, 0- 5°C, overnight	High (not specified)	[1][2]
6-Nitrocoumarin	Coumarin	Fuming HNO ₃ , room temperature, overnight	85%	[3]
6-Nitro-7- hydroxy-4- methylcoumarin	7-Hydroxy-4- methylcoumarin	Conc. HNO ₃ , Conc. H ₂ SO ₄ , <10°C, 1 hour	Not specified	[4][5]
8-Nitro-7- hydroxy-4- methylcoumarin	7-Hydroxy-4- methylcoumarin	Conc. HNO ₃ , Conc. H ₂ SO ₄ , <10°C, 1 hour	Not specified	[4][5]
2- Arylchromeno[3, 4-b]pyrrol-4(3H)- ones	4-Chloro-3- nitrocoumarin	α- bromoacetophen one, base, followed by reductive intramolecular cyclization	Not specified	[6]

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of selected nitrocoumarin derivatives.



Protocol 1: Synthesis of 6-Nitro-4,7-dimethylcoumarin and 8-Nitro-4,7-dimethylcoumarin[1][2]

This protocol describes the nitration of 4,7-dimethylcoumarin, which yields a mixture of 6-nitro and 8-nitro isomers. The regioselectivity is dependent on the reaction time and temperature.

Materials:

- 4,7-Dimethylcoumarin
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice
- Ethanol

Procedure:

- Dissolve 1 g of 4,7-dimethylcoumarin in 15 mL of concentrated H₂SO₄ in an ice bath with stirring.
- Prepare a nitrating mixture by adding 0.4 mL of concentrated HNO₃ to 1.2 mL of concentrated H₂SO₄.
- Add the nitrating mixture dropwise to the coumarin solution, maintaining the temperature at 0-5°C.
- For 6-Nitro-4,7-dimethylcoumarin: After the addition, stir the reaction mixture at room temperature for 3 hours.
- For 8-Nitro-4,7-dimethylcoumarin: Continue stirring the reaction mixture at 0-5°C overnight.
- Pour the reaction mixture onto crushed ice.
- Filter the resulting precipitate and wash with cold water.



The isomers can be separated based on their differential solubility.

Protocol 2: Synthesis of 6-Nitrocoumarin[3]

This method outlines the direct nitration of coumarin to produce 6-nitrocoumarin.

Materials:

- Coumarin
- Fuming Nitric Acid (HNO₃)

Procedure:

- To 10 g (68 mmol) of coumarin, add an excess of fuming nitric acid.
- Stir the reaction mixture at room temperature overnight.
- The reaction yields 6-nitrocoumarin as the major product.
- Isolate the product through appropriate workup and purification.

Protocol 3: Synthesis of 6-Nitro- and 8-Nitro-7-hydroxy-4-methylcoumarin[4][5]

This protocol details the nitration of 7-hydroxy-4-methylcoumarin, resulting in a mixture of 6-nitro and 8-nitro isomers.

Materials:

- 7-Hydroxy-4-methylcoumarin
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice
- Ethanol



Procedure:

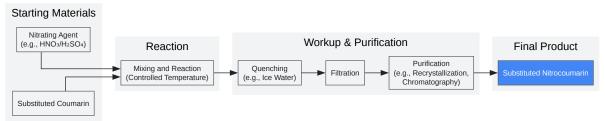
- Dissolve 1.2 g of 7-hydroxy-4-methylcoumarin in 10 mL of concentrated H₂SO₄ in an ice bath.
- Prepare a nitrating mixture of 0.5 mL of concentrated HNO₃ and 1.5 mL of concentrated H₂SO₄.
- Add the nitrating mixture to the coumarin solution, ensuring the temperature does not exceed 10°C.
- After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for one hour, with occasional shaking.
- Pour the reaction mixture into a beaker containing crushed ice.
- Filter the crude product, which is a mixture of the 6-nitro and 8-nitro derivatives, and wash with cold water.
- The isomers can be separated by fractional crystallization from ethanol.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of nitrocoumarins via electrophilic aromatic substitution.



Generalized Workflow for Nitrocoumarin Synthesis



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Caption: A generalized workflow for the synthesis of substituted nitrocoumarins.

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